Cas no 98477-12-4 (Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate)

Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate
- ETHYL 1-TERT-BUTYL-5-CYANO-1H-PYRAZOLE-4-CARBOXYLATE
- ethyl 1-tert-butyl-5-cyanopyrazole-4-carboxylate
- Ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
- LAGPFWNCTYDVGM-UHFFFAOYSA-N
- F79884
- 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester
- AKOS015908864
- FT-0761351
- 1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester
- DTXSID5073743
- Ethyl1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate
- 98477-12-4
- SCHEMBL10550773
- DB-080535
-
- インチ: InChI=1S/C11H15N3O2/c1-5-16-10(15)8-7-13-14(9(8)6-12)11(2,3)4/h7H,5H2,1-4H3
- InChIKey: LAGPFWNCTYDVGM-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C#N)N(C(C)(C)C)N=C1
計算された属性
- せいみつぶんしりょう: 221.116426730g/mol
- どういたいしつりょう: 221.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.9Ų
じっけんとくせい
- 密度みつど: 1.11
- ふってん: 362 ºC
- フラッシュポイント: 173 ºC
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189106-1g |
ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |
98477-12-4 | 95% | 1g |
$381 | 2024-07-18 | |
Chemenu | CM189106-1g |
ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |
98477-12-4 | 95% | 1g |
$405 | 2021-08-05 | |
Alichem | A049002599-1g |
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |
98477-12-4 | 95% | 1g |
$343.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750928-1g |
Ethyl 1-(tert-Butyl)-5-cyano-1h-pyrazole-4-carboxylate |
98477-12-4 | 98% | 1g |
¥3121.00 | 2024-04-23 | |
Ambeed | A568425-1g |
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |
98477-12-4 | 95+% | 1g |
$343.0 | 2024-04-16 | |
Crysdot LLC | CD11001078-1g |
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate |
98477-12-4 | 95+% | 1g |
$429 | 2024-07-19 |
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS No. 98477-12-4): An Overview of Its Properties and Applications
Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS No. 98477-12-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with a tert-butyl group at the 1-position, a cyano group at the 5-position, and an ethyl ester at the 4-position. This combination of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their diverse pharmacological activities. For instance, pyrazoles have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties. The presence of the cyano group in Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate further enhances its reactivity and potential for forming bioactive metabolites.
In the context of drug discovery, Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate has been investigated for its ability to modulate various biological targets. One notable application is its use as a scaffold for the development of inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have explored its potential as an inhibitor of kinases, which are key enzymes implicated in numerous diseases, including cancer and inflammatory disorders.
The tert-butyl group in Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate contributes to the compound's lipophilicity, which is essential for improving its bioavailability and cellular uptake. This property is particularly important in the design of drugs that need to cross biological membranes to reach their target sites. Additionally, the ethyl ester moiety can be hydrolyzed in vivo to form the corresponding carboxylic acid, which may have different pharmacological properties compared to the parent compound.
Preclinical studies have demonstrated that Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate exhibits promising activity against various cancer cell lines. In vitro assays have shown that it can effectively inhibit cell proliferation and induce apoptosis in cancer cells. These findings suggest that this compound has potential as a lead molecule for further optimization and development into a therapeutic agent.
Beyond its direct biological activity, Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate also serves as a valuable intermediate in synthetic chemistry. Its unique structure makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound as a building block in combinatorial chemistry approaches to generate libraries of novel compounds for high-throughput screening.
In conclusion, Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS No. 98477-12-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further investigation and development into therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the field.
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